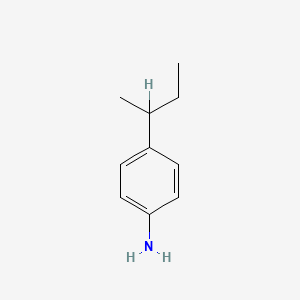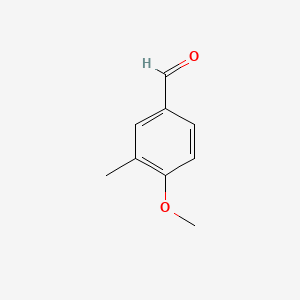
Phenyl dimethylcarbamate
概述
描述
Phenyl dimethylcarbamate is an organic compound with the molecular formula C9H11NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Phenyl dimethylcarbamate can be synthesized through the reaction of phenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate ester .
Industrial Production Methods: In industrial settings, the synthesis of phenyl N,N-dimethylcarbamate often involves the use of dimethyl carbonate as a safer and more environmentally friendly carbamoylating agent. The reaction is catalyzed by iron-chrome catalysts such as TZC-3/1, which promotes the formation of the carbamate ester at elevated temperatures around 150°C .
化学反应分析
Types of Reactions: Phenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted carbamates with different functional groups.
科学研究应用
Phenyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an acetylcholinesterase inhibitor.
Industry: Utilized in the production of pesticides and herbicides due to its insecticidal properties.
作用机制
Phenyl dimethylcarbamate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides .
相似化合物的比较
- Phenyl N-methylcarbamate
- Phenyl N-ethylcarbamate
- Phenyl N,N-diethylcarbamate
Comparison: Phenyl dimethylcarbamate is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Compared to phenyl N-methylcarbamate and phenyl N-ethylcarbamate, the N,N-dimethyl derivative exhibits higher stability and potency as an acetylcholinesterase inhibitor. This makes it more effective in applications requiring prolonged enzyme inhibition .
属性
IUPAC Name |
phenyl N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)9(11)12-8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOHNZJKOAODMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219981 | |
| Record name | Phenyl N,N-dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6969-90-0 | |
| Record name | Carbamic acid, N,N-dimethyl-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6969-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl N,N-dimethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl dimethylcarbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl dimethylcarbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl N,N-dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl N,N-dimethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be derived from the 13C NMR analysis of phenyl N,N-dimethylcarbamate?
A1: [] 13C NMR analysis of phenyl N,N-dimethylcarbamate, along with its para- and meta-substituted derivatives, revealed that the carbamate group (OCON(CH3)2) acts as a "mild" substituent on the aromatic ring. This conclusion stems from the good correlation observed using Dual Substituent Parameter (DSP) analysis, suggesting a limited resonance effect from the carbamate moiety. [1 - "13C NMR spectra of p- and m-substituted phenyl N-methyl- and phenyl N,N-dimethyl-carbamates" - https://www.semanticscholar.org/paper/0ca340da911d3ae25c49a1f1895707b1522905e4]
Q2: How does the hydrophobicity of phenyl N,N-dimethylcarbamate relate to its structure and what implications does this have for its biological activity?
A2: [] Researchers studied the relationship between the structure of substituted phenyl N,N-dimethylcarbamates and their hydrophobicity (logP, 1-octanol-water partition coefficient) using reversed-phase liquid chromatography. The study found that while logP correlates well with chromatographic capacity factors (log k') in organic-rich eluents, the relationship becomes more complex in water-rich environments. This complexity arises from the hydrogen-bonding ability of the carbamate group, highlighting the need to consider both hydrophobic and hydrogen-bonding interactions when predicting the biological activity of this class of compounds. [2 - "Hydrophobicity Parameters Determined by Reversed-Phase Liquid Chromatography. XI. Prediction of log P Values for Phenyl N-Methyl and Phenyl N, N-Dimethylcarbamates" - https://www.semanticscholar.org/paper/0617d531dcf3c884611a522f4922efab2b854322]
Q3: What information is available regarding the solvolysis of phenyl N,N-dimethylcarbamates?
A3: [, ] While limited information is available in the provided abstracts, studies have been conducted on the solvolysis of phenyl N,N-dimethylcarbamates in both alkaline and acidic media. These studies likely provide insights into the stability and reactivity of these compounds under different chemical conditions. [3 - "CARBAMATES PART 5, SOLVOLYSIS OF PHENYL N,N-DIMETHYLCARBAMATES IN ALKALINE AND ACID MEDIA" - https://www.semanticscholar.org/paper/0ea90f05c3f19cd562b37e07329419c162af154f, 6 - "Solvolysis of phenyl N,N-dimethylcarbamates in alkaline and acid media" - https://www.semanticscholar.org/paper/6f39d991f7bfb4313ff4ef9c9823c78fda7cbc3e]
Q4: How does phenyl N,N-dimethylcarbamate relate to insecticide resistance in insects?
A4: [] Research on house flies (Musca domestica) showed that insects can develop resistance to insecticides containing phenyl N,N-dimethylcarbamate. This resistance stems from the flies' ability to detoxify the insecticide, potentially through enhanced metabolic pathways. Interestingly, this resistance development also confers cross-resistance to other carbamate insecticides, suggesting a common mechanism. This finding has implications for insecticide development and management, emphasizing the need for novel compounds and strategies to combat resistance. [5 - "The Development and Characterization of Resistance to Carbamate Insecticides in the House Fly, Musca domestica" - https://www.semanticscholar.org/paper/5788d58a9b2df50d9825e948a83d37a6f11521cc]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B1345597.png)








